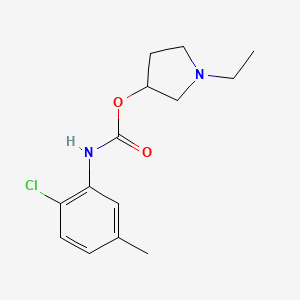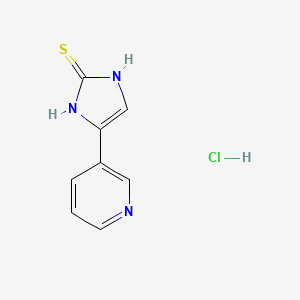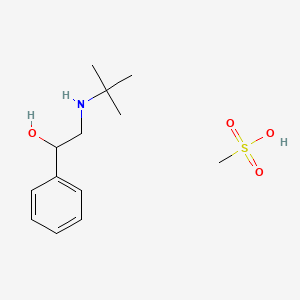![molecular formula C17H49N2O3PSi5 B13799020 Phosphonic acid, [2-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13799020.png)
Phosphonic acid, [2-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]phosphonic acid bis(trimethylsilyl)ester: is a complex organophosphorus compound It is characterized by the presence of multiple trimethylsilyl groups, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]phosphonic acid bis(trimethylsilyl)ester typically involves the reaction of phosphonic acid derivatives with trimethylsilyl amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran and dichloromethane. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity. The final product is often purified using techniques such as distillation or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trimethylsilyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures.
Substitution: Various nucleophiles, solvents like tetrahydrofuran, moderate temperatures.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonic acid esters.
科学研究应用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It is also employed in the development of new catalytic systems.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool in understanding biochemical pathways.
Medicine: The compound’s unique structure allows it to be explored for potential therapeutic applications, including as a precursor for drug development.
Industry: In industrial applications, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism by which [2-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]phosphonic acid bis(trimethylsilyl)ester exerts its effects involves the interaction of its phosphonic acid ester group with target molecules. This interaction can lead to the formation of stable complexes, which can then undergo further chemical transformations. The trimethylsilyl groups play a crucial role in stabilizing the intermediate species, thereby facilitating the overall reaction process.
相似化合物的比较
[Bis(trimethylsilyl)phosphine]: Similar in structure but lacks the aminoethyl group.
[Trimethylsilylphosphonic acid]: Contains fewer trimethylsilyl groups.
[Phosphonic acid bis(trimethylsilyl)ester]: Lacks the amino groups.
Uniqueness: The presence of both amino and trimethylsilyl groups in [2-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]phosphonic acid bis(trimethylsilyl)ester makes it unique. This combination enhances its reactivity and stability, making it more versatile in various chemical reactions compared to its counterparts.
属性
分子式 |
C17H49N2O3PSi5 |
|---|---|
分子量 |
501.0 g/mol |
IUPAC 名称 |
1-bis(trimethylsilyloxy)phosphoryl-N,N',N'-tris(trimethylsilyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H49N2O3PSi5/c1-24(2,3)18-17(16-19(25(4,5)6)26(7,8)9)23(20,21-27(10,11)12)22-28(13,14)15/h17-18H,16H2,1-15H3 |
InChI 键 |
JCWAMPCSTDSJOR-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)NC(CN([Si](C)(C)C)[Si](C)(C)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


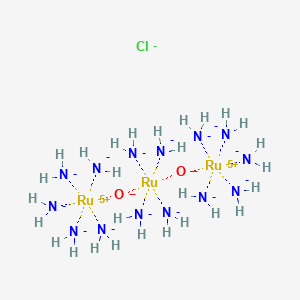
![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
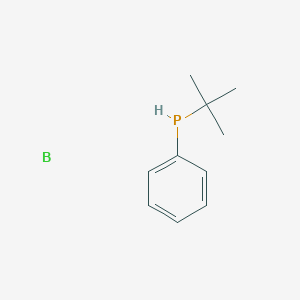
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)
![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)

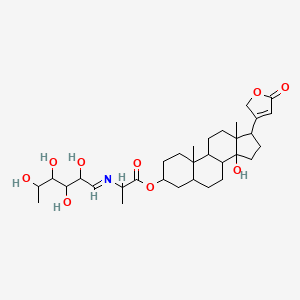
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
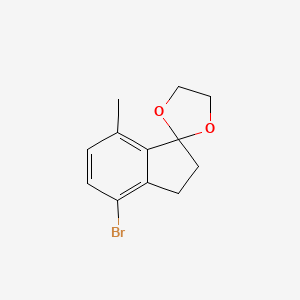
![Acetyl-D-mannosamine,N-[mannosamine-6-3H]](/img/structure/B13798979.png)
